molecular formula C11H14ClNO3 B13370497 N-(3-chloro-4-methoxybenzyl)-beta-alanine

N-(3-chloro-4-methoxybenzyl)-beta-alanine

Cat. No.: B13370497
M. Wt: 243.68 g/mol
InChI Key: PCOKYONQWGRJOU-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxybenzyl)-beta-alanine is a β-alanine derivative characterized by a substituted benzyl group at the nitrogen position. The benzyl substituent contains a chlorine atom at the meta position and a methoxy group at the para position. Beta-alanine itself is a non-proteogenic amino acid involved in carnosine synthesis and pyrimidine catabolism, with derivatives often explored for enhanced bioavailability or targeted functionality .

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

3-[(3-chloro-4-methoxyphenyl)methylamino]propanoic acid

InChI

InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)12)7-13-5-4-11(14)15/h2-3,6,13H,4-5,7H2,1H3,(H,14,15)

InChI Key

PCOKYONQWGRJOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)-beta-alanine typically involves the reaction of 3-chloro-4-methoxybenzylamine with beta-alanine. One common method starts with the preparation of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl chloride. This is achieved through a substitution reaction using urotropin in ethanol, followed by hydrolysis with hydrochloric acid . The resulting amine is then reacted with beta-alanine under appropriate conditions to yield the target compound.

Industrial Production Methods

For industrial-scale production, the process involves similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes esterification or amidation:

Reaction TypeReagents/ConditionsProduct ApplicationSource
Methyl ester formationSOCl₂/MeOH, 60°C, 4 hProdrug synthesis
Amide couplingHATU/DIPEA, R-NH₂, DMF, RTPeptidomimetic analogs
  • pKa Considerations : The carboxylic acid group has a pKa ≈ 3.8 (similar to β-alanine derivatives ), favoring deprotonation in basic media for nucleophilic reactions.

Chlorobenzyl Substitution

The 3-chloro substituent participates in SNAr (nucleophilic aromatic substitution) under harsh conditions:

NucleophileConditionsProductYieldSource
PiperidineDMF, 120°C, 24 hN-(4-methoxy-3-piperidinobenzyl)-β-alanine45%
ThiophenolCuI catalysis, 100°CSulfur-containing analog32%
  • Limitation : The electron-donating methoxy group at C4 reduces electrophilicity at C3, requiring elevated temperatures .

Acid-Base and Coordination Chemistry

  • pH-Dependent Solubility :

    • Protonation state changes at pH 3.8 (COOH → COO⁻) and pH 9.2 (NH₂ → NH₃⁺), confirmed by titration .

    • LogP : 1.8 ± 0.2 (calculated), indicating moderate lipophilicity.

  • Metal Chelation :
    The carboxylate and amino groups coordinate transition metals (e.g., Cu²⁺, Zn²⁺) in a bidentate manner , forming stable complexes (log K ≈ 4.5–5.2) .

Stability and Degradation Pathways

ConditionDegradation PathwayHalf-LifeSource
Aqueous pH 1.2Hydrolysis of amide bond8 h
UV light (254 nm)C-Cl bond cleavage → radical intermediates48 h
Oxidative (H₂O₂)Methoxy demethylation12 h

Industrial-Scale Optimization

  • Ultrasound-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with comparable yields (82% vs. 80%) .

  • Byproduct Recycling : Succinimide byproducts from coupling agents are recovered via chlorine gas treatment (75% recovery ).

Key Research Gaps

  • Limited data on enantioselective synthesis (D/L ratios unresolved ).

  • In vivo metabolic fate remains uncharacterized.

Scientific Research Applications

N-(3-chloro-4-methoxybenzyl)-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-beta-alanine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Beta-Alanine Derivatives

Table 1: Structural and Functional Comparison of Beta-Alanine Analogues
Compound Name Substituents on Benzyl Group Core Structure Reported Use/Activity Key Reference
N-(3-Chloro-4-methoxybenzyl)-beta-alanine 3-Cl, 4-OCH₃ Beta-alanine Not explicitly stated (inferred: potential pharmaceutical/agrochemical applications)
Benzoylprop-ethyl 3,4-diCl DL-alanine Herbicide (inhibition of acetyl-CoA carboxylase)
Benfuracarb 2,3-dihydro-2,2-dimethyl-7-benzofuranyl Beta-alanine Insecticide (carbamate class)
N-Benzyl-N~3~-[7-chloro-2-(4-fluorophenyl)quinazolin-4-yl]-beta-alaninamide Quinazolinyl + fluorophenyl Beta-alaninamide Anticancer research (quinazoline-based kinase inhibition)
Key Observations:

Substituent Effects: The 3-chloro-4-methoxy group in the target compound balances lipophilicity (Cl) and solubility (OCH₃), contrasting with 3,4-dichloro in benzoylprop-ethyl, which increases hydrophobicity and likely enhances membrane permeability for herbicide activity .

Core Structure Variations: Beta-alanine derivatives (e.g., benfuracarb) retain the β-amino acid backbone, critical for mimicking endogenous substrates in metabolic pathways. In contrast, benzoylprop-ethyl uses DL-alanine, which may affect stereoselective interactions with target enzymes .

Biological Activity :

  • Quinazoline-containing analogues (e.g., ) demonstrate expanded applications in oncology due to their kinase-inhibitory motifs, whereas simpler benzyl derivatives are more common in agrochemicals.

Physicochemical and Metabolic Comparisons

Table 2: Hypothetical Physicochemical Properties*
Compound logP (Predicted) Water Solubility (mg/mL) Metabolic Stability (Half-life)
This compound 2.1 ~10 Moderate (CYP450-mediated oxidation)
Benzoylprop-ethyl 3.8 ~0.5 High (resistance to hydrolysis)
Benfuracarb 2.5 ~5 Low (rapid carbamate cleavage)

*Predicted using substituent contribution models .

Metabolic Pathways:
  • Benzoylprop-ethyl : Stable under physiological conditions due to electron-withdrawing Cl groups, favoring prolonged herbicidal activity .
  • Benfuracarb : Rapid degradation via esterase-mediated hydrolysis, common in carbamate insecticides .

Research Implications and Gaps

  • Pharmaceutical Potential: The target compound’s balanced solubility and lipophilicity suggest utility in drug delivery systems, though direct evidence is lacking.
  • Agrochemical Optimization : Substitution patterns in benzoylprop-ethyl and benfuracarb highlight design principles for improving environmental persistence or target specificity.

Biological Activity

N-(3-chloro-4-methoxybenzyl)-beta-alanine is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is an amino acid derivative featuring a chloro and methoxy substituent on the benzyl moiety. The presence of these functional groups may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on alanine racemase inhibitors have highlighted the importance of structural modifications in enhancing antibacterial efficacy against Mycobacterium tuberculosis (MTB) . The mechanism involves the inhibition of alanine racemase, an enzyme crucial for bacterial cell wall synthesis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenIC50 (µg/mL)Reference
This compoundM. tuberculosis< 1
4-(Benzyloxy)-N-(3-chloro-2-substituted phenyl)M. tuberculosis< 1
2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-benzylE. coli0.420

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For example, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of various derivatives against multiple cancer cell lines using MTT assays. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundHEPG21.18 ± 0.14
N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)MDA-MB-4350.275
Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)HCT-1160.67

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. For instance, studies have shown that similar compounds can inhibit phosphodiesterase enzymes, leading to increased intracellular cAMP levels and subsequent apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-4-methoxybenzyl)-beta-alanine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling beta-alanine with 3-chloro-4-methoxybenzyl chloride via nucleophilic substitution. Key steps include:

  • Activation of the benzyl chloride derivative using a base (e.g., triethylamine).
  • Reaction monitoring via HPLC or TLC to track intermediate formation .
  • Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
    • Critical Consideration : Residual solvents (e.g., DMF) may persist; use vacuum drying and NMR validation for purity assessment .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., methoxy protons at ~3.8 ppm, benzyl aromatic protons at 6.8–7.2 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH/OH bands .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against beta-alanine-metabolizing enzymes (e.g., carnosine synthase) using fluorometric assays .
  • Cytotoxicity : MTT assays in cell lines (e.g., hepatocytes or epithelial cells) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the 3-chloro-4-methoxybenzyl substituent influence cellular uptake compared to unmodified beta-alanine?

  • Methodological Answer :

  • Competitive Uptake Assays : Use radiolabeled (³H) beta-alanine and measure inhibition kinetics in cell cultures .
  • Transporter Profiling : Compare affinity for transporters like PAT1 (SLC36A1) via siRNA knockdown models .
    • Data Insight : The chloro-methoxy group may enhance lipophilicity, increasing membrane permeability but reducing transporter specificity .

Q. How to resolve discrepancies in reported cytotoxic effects across cancer cell lines?

  • Methodological Answer :

  • Standardized Protocols : Control for variables like cell density, serum concentration, and exposure duration .
  • Metabolomic Profiling : Use LC-MS to quantify intracellular beta-alanine and downstream metabolites (e.g., carnosine) in resistant vs. sensitive lines .
    • Case Study : Hepatocellular carcinoma (HCC) cells show elevated beta-alanine metabolism, potentially mitigating cytotoxicity .

Q. What mechanistic insights link this compound to beta-alanine metabolism in malignant cells?

  • Methodological Answer :

  • Gene Silencing : CRISPR-Cas9 knockout of beta-alanine aminotransferase (AGXT2) to assess dependency .
  • Isotopic Tracing : ¹³C-labeled compound to track incorporation into carnosine or urea cycle intermediates .
    • Contradiction Note : Malignant cells may upregulate beta-alanine catabolism, altering the compound’s metabolic fate .

Key Research Gaps

  • Long-Term Safety : No data on chronic exposure effects (e.g., neurotoxicity or organ accumulation) .
  • Synergistic Effects : Unstudied interactions with other amino acid transporters or metabolic modulators .

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